molecular formula C59H114O6 B3026156 Eicosanoic acid, 2,3-bis[(1-oxooctadecyl)oxy]propyl ester

Eicosanoic acid, 2,3-bis[(1-oxooctadecyl)oxy]propyl ester

Cat. No.: B3026156
M. Wt: 919.5 g/mol
InChI Key: JFGIMQPGGNOOHN-UHFFFAOYSA-N
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Description

Its chemical formula is C59H114O6, and its molecular weight is 919.53 g/mol . This triacylglycerol consists of stearic acid at the sn-1 and sn-2 positions and arachidic acid at the sn-3 position . Now, let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

The synthetic routes for 1,2-Distearoyl-3-Arachidoyl-rac-glycerol involve esterification reactions between stearic acid and arachidic acid with glycerol. Industrial production methods may vary, but typically involve lipid extraction and purification processes.

Chemical Reactions Analysis

1,2-Distearoyl-3-Arachidoyl-rac-glycerol can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific reaction type. Major products formed from these reactions include modified triacylglycerols with altered fatty acid compositions.

Scientific Research Applications

This compound finds applications in several fields:

    Chemistry: Used as a model compound for lipid studies and as a reference standard.

    Biology: Investigated for its role in cellular lipid metabolism and membrane structure.

    Medicine: Explored for potential therapeutic effects, such as anti-inflammatory properties.

    Industry: Employed in food science, cosmetics, and pharmaceutical formulations.

Mechanism of Action

1,2-Distearoyl-3-Arachidoyl-rac-glycerol’s effects likely involve interactions with cellular membranes, lipid signaling pathways, and lipid-related enzymes. Further research is needed to elucidate its precise mechanisms.

Comparison with Similar Compounds

While 1,2-Distearoyl-3-Arachidoyl-rac-glycerol is unique due to its specific fatty acid composition, similar compounds include other triacylglycerols with varying acyl chains.

Properties

IUPAC Name

2,3-di(octadecanoyloxy)propyl icosanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H114O6/c1-4-7-10-13-16-19-22-25-28-29-32-34-37-40-43-46-49-52-58(61)64-55-56(65-59(62)53-50-47-44-41-38-35-31-27-24-21-18-15-12-9-6-3)54-63-57(60)51-48-45-42-39-36-33-30-26-23-20-17-14-11-8-5-2/h56H,4-55H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGIMQPGGNOOHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H114O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

919.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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